molecular formula C17H24N2O4 B2734215 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 940224-30-6

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B2734215
CAS No.: 940224-30-6
M. Wt: 320.389
InChI Key: QLPRCSGDZKJSNX-UHFFFAOYSA-N
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Description

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C17H24N2O4 It is characterized by the presence of a dipropylamino group attached to a carbonyl group, which is further connected to an anilino group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the following steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with dipropylamine and a suitable carbonyl source, such as phosgene or a similar reagent, to form the dipropylamino carbonyl aniline intermediate.

    Coupling with Butanoic Acid: The intermediate is then coupled with butanoic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with enzymes or receptors, modulating their activity. The carbonyl and anilino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid
  • 4-{4-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid
  • 4-{4-[(Dibutylamino)carbonyl]anilino}-4-oxobutanoic acid

Uniqueness

4-{4-[(Dipropylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to the presence of the dipropylamino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-[4-(dipropylcarbamoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-11-19(12-4-2)17(23)13-5-7-14(8-6-13)18-15(20)9-10-16(21)22/h5-8H,3-4,9-12H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPRCSGDZKJSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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